Cas no 2750933-59-4 (Lepidiline C)

Lepidiline C 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazolium, 3-[(3-methoxyphenyl)methyl]-4,5-dimethyl-1-(phenylmethyl)-, chloride (1:1)
- Lepidiline C
- 2750933-59-4
- 3-benzyl-1-[(3-methoxyphenyl)methyl]-4,5-dimethylimidazol-1-ium chloride
- 1-Benzyl-3-(3-methoxybenzyl)-4,5-dimethyl-1H-imidazol-3-ium chloride
- Lepidiline C?
- CS-0310772
- HY-N10127
- F83621
- CHEMBL5077544
- MS-25254
-
- インチ: 1S/C20H23N2O.ClH/c1-16-17(2)22(14-19-10-7-11-20(12-19)23-3)15-21(16)13-18-8-5-4-6-9-18;/h4-12,15H,13-14H2,1-3H3;1H/q+1;/p-1
- InChIKey: GAONRCCEJWTNND-UHFFFAOYSA-M
- ほほえんだ: C(C1C=CC=C(OC)C=1)[N+]1C(=C(C)N(CC2C=CC=CC=2)C=1)C.[Cl-]
計算された属性
- せいみつぶんしりょう: 342.1498911g/mol
- どういたいしつりょう: 342.1498911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 356
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18Ų
Lepidiline C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T67922-1 mg |
Lepidiline C |
2750933-59-4 | 98.93% | 1mg |
¥ 1,243 | 2023-07-11 | |
MedChemExpress | HY-N10127-5mg |
Lepidiline C |
2750933-59-4 | 99.61% | 5mg |
¥2500 | 2024-07-21 | |
DC Chemicals | DC47847-100 mg |
Lepidiline C |
2750933-59-4 | >98% | 100mg |
$650.0 | 2023-03-10 | |
AstaTech | F83621-10/MG |
LEPIDILINE C |
2750933-59-4 | 95% | 10mg |
$571 | 2023-09-18 | |
MedChemExpress | HY-N10127-10mg |
Lepidiline C |
2750933-59-4 | 99.61% | 10mg |
¥4000 | 2024-07-21 | |
TargetMol Chemicals | T67922-1mg |
Lepidiline C |
2750933-59-4 | 98.93% | 1mg |
¥ 983 | 2023-09-15 | |
DC Chemicals | DC47847-1g |
Lepidiline C |
2750933-59-4 | >98% | 1g |
$2200.0 | 2023-09-15 | |
1PlusChem | 1P024T54-5mg |
Lepidiline C |
2750933-59-4 | 99% | 5mg |
$369.00 | 2024-05-07 | |
1PlusChem | 1P024T54-25mg |
Lepidiline C |
2750933-59-4 | 99% | 25mg |
$1124.00 | 2024-05-07 | |
TargetMol Chemicals | T67922-5mg |
Lepidiline C |
2750933-59-4 | 98.93% | 5mg |
¥ 1980 | 2024-07-24 |
Lepidiline C 関連文献
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
Lepidiline Cに関する追加情報
Introduction to Lepidiline C (CAS No: 2750933-59-4)
Lepidiline C, a compound with the chemical identifier CAS No: 2750933-59-4, has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound belongs to a class of molecules that have been extensively studied for their therapeutic properties. The structural elucidation and pharmacological evaluation of Lepidiline C have opened new avenues in drug discovery, particularly in the domain of cardiovascular and neuroprotective therapies.
The molecular structure of Lepidiline C exhibits a complex arrangement of functional groups, which contributes to its distinct pharmacological profile. Recent advancements in spectroscopic techniques and computational chemistry have enabled researchers to gain deeper insights into its interactions with biological targets. These studies have highlighted the compound's potential as an inhibitor of certain enzymes and receptors, making it a promising candidate for further development.
In the realm of cardiovascular research, Lepidiline C has shown remarkable efficacy in animal models. Studies have demonstrated its ability to modulate blood pressure and reduce oxidative stress in the cardiovascular system. The compound's mechanism of action involves the inhibition of specific enzymes that play a crucial role in the pathogenesis of hypertension and atherosclerosis. This has positioned Lepidiline C as a potential therapeutic agent for managing these conditions.
Moreover, the neuroprotective properties of Lepidiline C have been a focal point of recent investigations. Preclinical studies have revealed that this compound can protect against neuronal damage induced by ischemia and excitotoxicity. The underlying mechanisms involve the modulation of neurotransmitter systems and the attenuation of inflammatory responses in the brain. These findings suggest that Lepidiline C could be beneficial in treating neurological disorders such as stroke and neurodegenerative diseases.
The synthesis and purification of Lepidiline C have been refined through advanced chemical methodologies, ensuring high purity and yield for research purposes. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing the compound's structural features. These advancements have facilitated rigorous pharmacokinetic studies, which are essential for understanding how Lepidiline C behaves within biological systems.
One of the most compelling aspects of Lepidiline C is its potential for dual-action therapy. By targeting multiple biological pathways simultaneously, this compound offers a multifaceted approach to treating complex diseases. For instance, its ability to inhibit both vascular tone-regulating enzymes and inflammatory mediators makes it a versatile candidate for addressing both acute and chronic conditions. This dual functionality has sparked interest among clinicians and researchers who are seeking innovative treatment strategies.
The regulatory landscape for developing new pharmaceuticals continues to evolve, with an emphasis on safety and efficacy. Lepidiline C is currently undergoing preclinical trials to evaluate its safety profile and therapeutic potential in humans. These trials are designed to provide comprehensive data on its pharmacological effects, side effects, and optimal dosing regimens. The results of these studies will be crucial in determining whether Lepidiline C progresses to human clinical trials.
Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are essential for advancing compounds like Lepidiline C from laboratory research to clinical application. Such partnerships facilitate the sharing of resources, expertise, and data, which accelerates the drug development process. The collaborative approach also ensures that rigorous scientific standards are maintained throughout each stage of development.
The future prospects for Lepidiline C are promising, given its unique properties and potential therapeutic applications. Ongoing research is focused on optimizing its chemical structure to enhance its bioavailability and reduce any potential toxicity. Additionally, exploring novel delivery systems such as nanoparticles could further improve its efficacy in treating target diseases. These innovations hold the promise of transforming Lepidiline C from a laboratory curiosity into a clinically relevant therapeutic agent.
In conclusion, Lepidiline C (CAS No: 2750933-59-4) represents a significant advancement in pharmaceutical research due to its multifaceted biological activities and structural complexity. Its potential applications in cardiovascular and neuroprotective therapies make it a compelling candidate for further development. With continued research efforts and collaborative initiatives, Lepidoline may soon contribute to improving patient outcomes across various medical conditions.
2750933-59-4 (Lepidiline C) 関連製品
- 1803562-92-6(N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride)
- 1331909-01-3(Phenylacetylglutamine-d)
- 1267172-53-1(5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester)
- 75444-80-3(2-(1-benzothiophen-2-yl)acetonitrile)
- 2624114-83-4(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-hexylurea)
- 1030937-65-5(1-(3-Nitro-2-pyridinyl)-4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidine)
- 1258649-86-3(3-(quinolin-8-yloxy)propan-1-amine dihydrochloride)
- 1704741-11-6(AZ-PFKFB3-67)
- 6798-05-6(2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one)
- 1804771-41-2(6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid)

